molecular formula C6H7NO3S B174233 2-Pyridinesulfonic acid methyl ester CAS No. 111480-82-1

2-Pyridinesulfonic acid methyl ester

Cat. No.: B174233
CAS No.: 111480-82-1
M. Wt: 173.19 g/mol
InChI Key: VEHRGJFMNVONED-UHFFFAOYSA-N
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Description

2-Pyridinesulfonic acid methyl ester, also known as 2-Pyridinesulfonic acid methyl ester, is a useful research compound. Its molecular formula is C6H7NO3S and its molecular weight is 173.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinesulfonic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinesulfonic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl pyridine-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-10-11(8,9)6-4-2-3-5-7-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHRGJFMNVONED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549547
Record name Methyl pyridine-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111480-82-1
Record name Methyl pyridine-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Pyridinesulfonic Acid Methyl Ester (CAS 111480-82-1)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 2-Pyridinesulfonic acid methyl ester (Methyl pyridine-2-sulfonate). It details the compound's physicochemical properties, outlines logical synthetic pathways, discusses its expected spectral characteristics, and explores its reactivity and potential applications, particularly within the field of drug discovery.

Core Compound Properties and Safety Data

2-Pyridinesulfonic acid methyl ester is a pyridine derivative functionalized with a methyl sulfonate group at the 2-position. This structural arrangement bestows upon it a unique combination of reactivity and physicochemical properties relevant to synthetic and medicinal chemistry.

Physicochemical Data

The key quantitative properties of 2-Pyridinesulfonic acid methyl ester are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 111480-82-1[1]
Molecular Formula C₆H₇NO₃S[1]
Molecular Weight 173.19 g/mol [1]
Melting Point 40 - 44 °C (104 - 111 °F)[2]
Boiling Point 208 - 209 °C (406 - 408 °F)[2]
Synonyms Methyl pyridine-2-sulfonate, Methyl 2-pyridinesulfonate[1]
Safety and Handling

This compound must be handled with extreme care by trained professionals in a well-ventilated laboratory setting. It is classified as highly toxic and presents significant hazards upon exposure.

  • Acute Toxicity : The compound is toxic if swallowed and fatal in contact with skin.[2]

  • Irritation : It is known to cause serious eye irritation and skin irritation.[2]

  • Respiratory Hazard : May cause respiratory irritation.[2]

Precautionary Measures : Standard personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory.[2] Do not get in eyes, on skin, or on clothing.[2] In case of contact, immediately remove all contaminated clothing and rinse the skin with water/shower.[2] For eye contact, rinse out with plenty of water and seek immediate ophthalmological care.[2] Always wash hands and face thoroughly after handling.[2]

Synthesis and Mechanistic Considerations

Direct C-H sulfonation of the pyridine ring is challenging due to the deactivating effect of the nitrogen atom, which typically directs electrophilic attack to the 3-position under harsh conditions.[1] Therefore, the most reliable route to 2-pyridinesylfonate derivatives proceeds through a pre-functionalized intermediate, pyridine-2-sulfonyl chloride.[1]

Proposed Synthetic Pathway

A logical and field-proven two-step synthesis starts from the readily available 2-mercaptopyridine.

  • Oxidative Chlorination : 2-Mercaptopyridine is oxidized in the presence of a chlorine source (e.g., aqueous sodium hypochlorite) to generate the key intermediate, pyridine-2-sulfonyl chloride.[1] This step is critical as it installs the sulfonyl chloride moiety at the desired 2-position.

  • Esterification : The resulting pyridine-2-sulfonyl chloride is then reacted with methanol to yield the final product, 2-Pyridinesulfonic acid methyl ester. This is a standard esterification of a sulfonyl chloride.

G cluster_0 Step 1: Oxidative Chlorination cluster_1 Step 2: Esterification 2-Mercaptopyridine 2-Mercaptopyridine Pyridine-2-sulfonyl_chloride Pyridine-2-sulfonyl_chloride 2-Mercaptopyridine->Pyridine-2-sulfonyl_chloride  NaOCl (aq) / H₂SO₄  T < 10°C Final_Product 2-Pyridinesulfonic acid methyl ester Pyridine-2-sulfonyl_chloride->Final_Product  Methanol (CH₃OH)  Base (e.g., Pyridine) Methanol Methanol

Caption: Proposed two-step synthesis of 2-Pyridinesulfonic acid methyl ester.

Hypothetical Experimental Protocol

The following protocol is a representative, non-validated procedure based on established chemical principles for the synthesis described above.

Step 1: Synthesis of Pyridine-2-sulfonyl Chloride [1]

  • Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid.

  • Cooling : Cool the resulting yellow solution to -15°C using a salt/ice bath. Causality: This low temperature is crucial to control the exothermicity of the oxidation reaction and prevent unwanted side reactions.

  • Oxidant Addition : Slowly add aqueous sodium hypochlorite (10-15%) via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Causality: Slow addition maintains control over the reaction rate and temperature.

  • Reaction & Quench : Stir the mixture at 0°C for 1 hour after addition is complete. Quench the reaction by adding cold water.

  • Extraction : Extract the product into an organic solvent such as methylene chloride.

  • Work-up : Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting pyridine-2-sulfonyl chloride is often used directly in the next step without further purification due to its potential instability.[3]

Step 2: Esterification to Methyl Pyridine-2-sulfonate

  • Reaction Setup : Dissolve the crude pyridine-2-sulfonyl chloride (1.0 eq) from Step 1 in an anhydrous solvent like methylene chloride under an inert atmosphere.

  • Reagent Addition : Add methanol (≥1.1 eq) followed by a non-nucleophilic base such as pyridine or triethylamine (1.1 eq). Causality: The base is required to neutralize the HCl by-product generated during the reaction, driving the equilibrium towards the product.[4]

  • Reaction : Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up : Wash the reaction mixture with water, dilute HCl (to remove the base), and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure 2-Pyridinesulfonic acid methyl ester.

Expected Spectroscopic Characterization

  • ¹H NMR : The spectrum would show two distinct regions.

    • Aromatic Region (δ 7.5-8.5 ppm) : Four protons on the pyridine ring would appear as complex multiplets due to ortho, meta, and para coupling. The proton adjacent to the nitrogen (at C6) would likely be the most downfield.

    • Aliphatic Region (δ ~3.9-4.1 ppm) : A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) would be observed.

  • ¹³C NMR : The spectrum would exhibit 6 distinct signals.

    • Aromatic Carbons : Five signals in the aromatic region (δ ~120-155 ppm), with the carbon attached to the sulfonate group (C2) being significantly influenced by the electronegative sulfur and oxygen atoms.

    • Methyl Carbon : One signal in the aliphatic region (δ ~50-55 ppm) for the methyl ester carbon.

  • FT-IR : Key vibrational bands would confirm the presence of the main functional groups.

    • S=O Stretch : Strong, characteristic asymmetric and symmetric stretching bands for the sulfonate group would appear around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively.

    • C-O Stretch : A band around 1000 cm⁻¹ corresponding to the C-O single bond of the ester.

    • Aromatic C=C and C=N Stretches : Multiple bands in the 1400-1600 cm⁻¹ region.

Reactivity and Potential Applications in Drug Discovery

The utility of 2-Pyridinesulfonic acid methyl ester in research and development stems from the reactivity of its core functional groups.

Chemical Reactivity

The compound's reactivity is dominated by the sulfonate ester, which is an excellent leaving group, analogous to a halide.[4] This makes the molecule a valuable reagent for introducing the pyridine-2-sulfonyl or the 2-pyridyl moiety into other molecules.

  • Nucleophilic Substitution : The methyl group can be displaced by strong nucleophiles, though this is less common. More importantly, the entire pyridine-2-sulfonate group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, enabling the formation of new C-C, C-N, or C-O bonds at the 2-position of the pyridine ring.[3]

  • Precursor to Sulfonamides : Pyridine sulfonates are stable and effective precursors to pyridine sulfonamides, which are a common motif in pharmacologically active compounds.[3] Reaction with primary or secondary amines can yield the corresponding sulfonamides.

G Start 2-Pyridinesulfonic acid methyl ester Sulfonamide 2-Pyridyl Sulfonamides (Bioactive Scaffolds) Start->Sulfonamide  R₂NH  (Amine Nucleophile) SNAr 2-Substituted Pyridines (C-C, C-N, C-O bond formation) Start->SNAr  Nu⁻ (e.g., Grignard, Organolithium)  (SₙAr Reaction)

Caption: Key reactivity pathways for 2-Pyridinesulfonic acid methyl ester.

Applications in Medicinal Chemistry

The pyridine sulfonyl motif is of significant interest in drug development. Sulfonyl groups are often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.[3]

  • Bioisostere/Scaffold : The pyridine sulfonate can serve as a bioisosteric replacement for other functional groups, like carboxylates or phosphates, to modulate binding interactions and pharmacokinetic properties.

  • Building Block for Targeted Therapies : As a stable precursor, it can be used in the synthesis of complex molecules. For instance, related pyridine-sulfonamide structures have been utilized as endothelin receptor antagonists.[5] This compound provides a direct entry point for creating libraries of novel sulfonamides for screening against various biological targets.

Conclusion

2-Pyridinesulfonic acid methyl ester, CAS 111480-82-1, is a highly reactive and potentially valuable building block for synthetic and medicinal chemists. While its handling requires stringent safety protocols due to its high toxicity, its utility as a precursor to pyridine sulfonamides and as a reagent in nucleophilic aromatic substitution reactions is significant. Its stable nature compared to the corresponding sulfonyl chloride makes it an attractive intermediate for the development of novel therapeutics and other functional materials.

References

  • A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Zenodo. [Link]

  • A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Zenodo. [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ACS Publications. [Link]

  • Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. National Center for Biotechnology Information (PMC). [Link]

  • CAS No: 15103-48-7 | Product Name : 2-Pyridinesulfonic Acid. Pharmaffiliates. [Link]

  • Sulfonate Esters. Periodic Chemistry. [Link]

  • Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science (RSC Publishing). [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]

  • PYRIDINE-2-SULFONIC ACID. Chongqing Chemdad Co., Ltd. [Link]

  • Pyridine sulfonic acid salt ion liquid and its preparing process and application.

Sources

An In-depth Technical Guide to 2-Pyridinesulfonic Acid Methyl Ester: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Pyridinesulfonic acid methyl ester, a heterocyclic compound with the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol , is a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its unique electronic properties, arising from the interplay between the electron-deficient pyridine ring and the electron-withdrawing sulfonate group, make it a valuable synthon for the introduction of the 2-pyridylsulfonyl moiety into a diverse range of molecular architectures. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Table of Chemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₇NO₃S[1]
Molecular Weight 173.19 g/mol [1]
CAS Number 111480-82-1[1]
Appearance Not explicitly stated, likely a solid or oil-
Storage 2-8°C in a refrigerator[1]

I. Synthesis and Mechanistic Considerations

The synthesis of 2-pyridinesulfonic acid methyl ester is not as straightforward as direct sulfonation of pyridine, which predominantly yields the 3-substituted isomer. Instead, a multi-step approach is typically employed, leveraging the reactivity of a pre-functionalized pyridine ring. The most common and reliable route proceeds through the formation of the key intermediate, pyridine-2-sulfonyl chloride.

Experimental Protocol: Synthesis via Oxidative Chlorination of 2-Mercaptopyridine

This protocol outlines a general and effective method for the synthesis of the precursor, pyridine-2-sulfonyl chloride, which can then be esterified to yield the target methyl ester.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Synthesis of 2-Pyridinesulfonic Acid Methyl Ester cluster_step1 Step 1: Oxidative Chlorination cluster_step2 Step 2: Esterification A 2-Mercaptopyridine C Pyridine-2-sulfonyl chloride A->C Oxidation B Chlorine Source (e.g., Cl2 in HCl) B->C D Pyridine-2-sulfonyl chloride G 2-Pyridinesulfonic acid methyl ester D->G Nucleophilic Acyl Substitution E Methanol (CH3OH) E->G F Base (e.g., Pyridine or Triethylamine) F->G

Caption: Synthetic pathway to 2-Pyridinesulfonic acid methyl ester.

Step 1: Synthesis of Pyridine-2-sulfonyl Chloride

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-mercaptopyridine in a suitable solvent such as concentrated hydrochloric acid. The reaction vessel should be equipped with a magnetic stirrer and a gas inlet tube.

  • Oxidative Chlorination: Cool the solution in an ice bath. Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature below 10°C. Alternatively, other chlorinating agents can be employed.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is typically poured onto ice and extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude pyridine-2-sulfonyl chloride.

Step 2: Esterification to 2-Pyridinesulfonic Acid Methyl Ester

  • Reaction Setup: Dissolve the crude pyridine-2-sulfonyl chloride in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alcohol and Base: To this solution, add methanol (1.0-1.2 equivalents) followed by the slow addition of a non-nucleophilic base like pyridine or triethylamine (1.1-1.5 equivalents) at 0°C. The base is crucial to neutralize the hydrochloric acid generated during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Purification: The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel to afford pure 2-pyridinesulfonic acid methyl ester.

Causality Behind Experimental Choices:

  • Starting Material: 2-Mercaptopyridine is an ideal starting material as the sulfur atom is already in the desired position, and its oxidation to a sulfonyl chloride is a well-established transformation.

  • Low-Temperature Conditions: The oxidative chlorination and esterification reactions are performed at low temperatures to control the exothermicity of the reactions and to minimize the formation of side products.

  • Inert Atmosphere: The esterification step is carried out under an inert atmosphere to prevent the reaction of the highly reactive sulfonyl chloride with atmospheric moisture.

  • Use of a Base: The addition of a base during esterification is essential to drive the reaction to completion by scavenging the HCl byproduct.

II. Spectroscopic and Physicochemical Properties

Due to the limited availability of dedicated public spectra for 2-pyridinesulfonic acid methyl ester, the following interpretations are based on the analysis of closely related structures and established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing nature of the sulfonate group and the nitrogen atom. The protons ortho and para to the nitrogen (and ortho to the sulfonyl group) will likely be the most deshielded. A singlet corresponding to the methyl ester protons (SO₃CH₃) is expected to appear in the upfield region, likely between 3.5 and 4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons and one for the methyl ester carbon. The carbon atom attached to the sulfonate group (C2) is expected to be significantly downfield. The other pyridine carbons will also be deshielded compared to pyridine itself.[2]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

  • S=O Stretching: Strong absorption bands are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1175-1150 cm⁻¹ (symmetric stretch), characteristic of the sulfonate group.

  • C-O Stretching: A stretching vibration for the C-O bond of the ester is anticipated around 1000 cm⁻¹.

  • Aromatic C-H and C=C/C=N Stretching: The spectrum will also show characteristic absorptions for the aromatic pyridine ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[3]

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for 2-pyridinesulfonic acid methyl ester would be observed at an m/z of 173.19. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methyl sulfonate group.

III. Reactivity and Applications in Drug Development

The chemical behavior of 2-pyridinesulfonic acid methyl ester is dictated by the electronic properties of the substituted pyridine ring.

Logical Relationship of Reactivity:

Reactivity Reactivity of 2-Pyridinesulfonic Acid Methyl Ester A 2-Pyridinesulfonic Acid Methyl Ester B Nucleophilic Aromatic Substitution (SNAr) A->B C Sulfonate as a Leaving Group B->C D Formation of C-C, C-N, C-O bonds B->D E Electron-deficient Pyridine Ring F Activation towards Nucleophilic Attack E->F F->B

Caption: Factors influencing the reactivity of the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack, particularly at the 2- and 4-positions. The presence of the strongly electron-withdrawing methyl sulfonate group at the 2-position further enhances this reactivity. This makes the sulfonate group a good leaving group in SNAr reactions, allowing for the introduction of a wide range of nucleophiles.

Role in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its ability to act as a hydrogen bond acceptor and its capacity to engage in π-stacking interactions make it a valuable component for modulating drug-target interactions.

The sulfonate and related sulfonamide groups are also of great importance in drug design. They can improve physicochemical properties such as solubility and metabolic stability, and can also act as key binding motifs.

2-Pyridinesulfonic acid methyl ester serves as a precursor for the synthesis of various biologically active molecules, including:

  • Sulfonamides: By reacting the corresponding sulfonyl chloride with amines, a diverse library of pyridine-2-sulfonamides can be generated. These compounds are of interest as potential inhibitors of various enzymes and receptors.

  • Biaryl Compounds: The sulfonate group can participate in cross-coupling reactions, acting as a leaving group to facilitate the formation of carbon-carbon bonds. This is a powerful strategy for the synthesis of complex biaryl structures often found in drug candidates.

IV. Safety, Handling, and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.[6][7]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[7][8]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or foam.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • The recommended storage temperature is between 2-8°C.[1]

  • Some related compounds are noted to be hygroscopic and sensitive to light, so storage in a desiccator and in an amber vial is advisable.[6]

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.

V. Conclusion

2-Pyridinesulfonic acid methyl ester is a valuable and reactive building block for organic synthesis and medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through well-established methodologies. The compound's reactivity, particularly its susceptibility to nucleophilic aromatic substitution, allows for the facile introduction of the 2-pyridylsulfonyl moiety and the construction of complex molecular architectures. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of 2-pyridinesulfonic acid methyl ester as a versatile synthon is likely to expand. This guide provides a foundational understanding for researchers and scientists to effectively and safely utilize this compound in their research and development endeavors.

References

  • Spectrum Chemical. (2016, November 7).
  • Sigma-Aldrich. (2025, November 6).
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 5-Methyl-2-pyridinesulfonamide.
  • Fisher Scientific. (2009, October 2).
  • Sigma-Aldrich. (2024, September 6).
  • Benchchem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pharmaffili
  • Pharmaffiliates. (n.d.).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647).
  • ChemicalBook. (n.d.). 1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Pyridinesulfonic acid.
  • Manansala, C., & Tranmer, G. (2015).
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry.
  • Manansala, C., & Tranmer, G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Ling, Y., Hao, Z.-Y., Liang, D., Zhang, C.-L., Liu, Y.-F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.
  • Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., & Fahad, A. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13). Dove Press.
  • Valeriu, S., & Chiran, L. (n.d.). IR SPECTRAL STUDY ON NATURE OF 2–PYRIDINE ALDOXIME METHYL CHLORIDE INTERACTION WITH SOME STEROLS. II. CHOLESTANOL.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • Organic Syntheses Procedure. (n.d.). 2-cyano-6-methylpyridine.
  • Nandiyanto, A. B. D., & Putra, R. Z. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.
  • Woźnicka, E., et al. (2025). Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study. Molecules, 30(22), 5039.
  • NIST. (n.d.). Pyridine, 2-methyl-.

Sources

Methyl 2-pyridinesulfonate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Methyl 2-pyridinesulfonate

Compound Profile and Inferred Hazards

Methyl 2-pyridinesulfonate is a heterocyclic compound with the chemical formula C₆H₇NO₃S and a molecular weight of approximately 173.19 g/mol .[1] While specific physical and toxicological data are scarce, its structure suggests it should be handled as a compound with potential for skin, eye, and respiratory irritation, and possible toxicity if ingested, inhaled, or absorbed through the skin.

Based on the GHS classifications of analogous compounds such as 2-(methylsulfonyl)pyridine, it is prudent to anticipate the following hazards[2]:

  • Skin Corrosion/Irritation: Likely to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Table 1: Chemical Identification

PropertyValueSource
Chemical Name Methyl 2-pyridinesulfonatePharmaffiliates[1]
Synonyms Methyl pyridine 2-sulfonate; 2-Pyridinesulfonic acid, methyl esterPharmaffiliates[1]
CAS Number 111480-82-1Pharmaffiliates[1]
Molecular Formula C₆H₇NO₃SPharmaffiliates[1]
Molecular Weight 173.19Pharmaffiliates[1]

Prudent Laboratory Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of handling procedures is required to ensure the safety of laboratory personnel. The causality behind these recommendations is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls

All work with Methyl 2-pyridinesulfonate should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3] This is the primary engineering control to minimize inhalation of any vapors or aerosols. The work area should be equipped with an eyewash station and a safety shower.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following should be considered mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Long-sleeved clothing is also recommended to minimize skin exposure.[3][5]

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator is necessary.[6]

Lab_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designate Fume Hood Work Area Don_PPE Don PPE: Goggles, Gloves, Lab Coat Prep_Area->Don_PPE Verify_Safety Verify Eyewash/Shower Accessibility Don_PPE->Verify_Safety Weigh_Transfer Weigh and Transfer Chemical in Fume Hood Verify_Safety->Weigh_Transfer Reaction_Setup Set up Reaction Apparatus Weigh_Transfer->Reaction_Setup Monitor Monitor Reaction Progress Reaction_Setup->Monitor Quench Quench Reaction Safely Monitor->Quench Dispose_Waste Dispose of Waste in Designated Container Quench->Dispose_Waste Clean_Glassware Clean Glassware in Hood Dispose_Waste->Clean_Glassware Doff_PPE Doff PPE and Wash Hands Clean_Glassware->Doff_PPE

Caption: Standard laboratory workflow for handling Methyl 2-pyridinesulfonate.

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of an exposure. The following protocols are based on established procedures for similar chemical classes.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid ProtocolCitation
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]
Accidental Release Measures

In the event of a spill, the primary objectives are to contain the spill, prevent its spread, and protect personnel.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Protect: Responders must wear appropriate PPE, including respiratory protection.[5]

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Clean: Clean the spill area thoroughly.

Spill_Response_Plan Spill_Identified Spill Identified Evacuate_Area Evacuate Non-Essential Personnel Spill_Identified->Evacuate_Area Don_Full_PPE Don Full PPE (Gloves, Goggles, Respirator) Evacuate_Area->Don_Full_PPE Contain_Spill Contain Spill with Inert Absorbent Don_Full_PPE->Contain_Spill Collect_Waste Collect Absorbed Material into Waste Container Contain_Spill->Collect_Waste Clean_Area Decontaminate Spill Area Collect_Waste->Clean_Area Dispose_Waste Dispose of Waste According to Regulations Clean_Area->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident

Caption: Emergency spill response workflow for Methyl 2-pyridinesulfonate.

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8][9]

  • Environmental Factors: Protect from heat, light, and moisture. Some related compounds are noted to be hygroscopic and sensitive to light.[3]

Fire-Fighting Measures

While specific flammability data is unavailable, related pyridine compounds can be flammable.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3]

  • Specific Hazards: Combustion may produce toxic fumes, including oxides of carbon, nitrogen, and sulfur.[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Toxicological Profile (Inferred)

A definitive toxicological profile for Methyl 2-pyridinesulfonate is not available. The information below is inferred from related pyridine compounds.

  • Acute Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or in contact with skin.[6][7]

  • Corrosivity: Some pyridinesulfonic acids are corrosive and can cause severe skin burns and eye damage.[9][10]

  • Chronic Effects: Prolonged or repeated exposure to some pyridine derivatives may cause damage to organs such as the liver and kidneys.[7]

  • Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic, but a lack of data does not signify a lack of hazard.[3][11]

Disposal Considerations

All waste containing Methyl 2-pyridinesulfonate must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[5]

References

  • Spectrum Chemical. (2016, November 7). Safety Data Sheet for 2-(Methylamino)pyridine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2-Methylpyridine.
  • Angene Chemical. (2021, May 1). Safety Data Sheet for 5-Methyl-2-pyridinesulfonamide.
  • Actylis Lab Solutions. (2010, June 10). Material Safety Data Sheet for Pyridine.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet for 2-Aminopyridine.
  • Pharmaffiliates. (n.d.). Methyl pyridine-2-sulfonate. Retrieved from Pharmaffiliates website: [Link]

  • Fisher Scientific. (2009, October 2). Safety Data Sheet for 3-Pyridinesulfonic acid.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 2-Fluoro-1-methylpyridinium toluene-p-sulphonate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2-Amino-6-methylpyridine.
  • PubChem. (n.d.). 2-(Methylsulfonyl)pyridine. Retrieved from National Center for Biotechnology Information, PubChem Compound Database: [Link]

  • Fisher Scientific. (2009, October 2). Safety Data Sheet for 2-Chloropyridine.
  • TCI Chemicals. (n.d.). Safety Data Sheet for Monomethyl 2,6-Pyridinedicarboxylate.
  • Chevron. (2023, July 26). Safety Data Sheet for Biodiesel.
  • Chemwatch. (n.d.). GHS Safety Data Sheet for 2-Amino-5-methylpyridine.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet for 3-Pyridinesulfonic acid.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Borane-pyridine complex, tech..
  • ATSDR. (n.d.). Toxicological Profile for Pyridine. Retrieved from Agency for Toxic Substances and Disease Registry website.

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Methodological & Application

Synthesis of 2-Pyridinesulfonic acid methyl ester from 2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Pyridinesulfonic Acid Methyl Ester from 2-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-pyridinesulfonic acid methyl ester, a valuable intermediate in medicinal chemistry and materials science. The described pathway commences with the readily available starting material, 2-chloropyridine, and proceeds via a two-step sequence involving nucleophilic aromatic substitution followed by esterification. This guide emphasizes the mechanistic rationale behind the procedural steps, stringent safety protocols, and detailed experimental procedures to ensure reproducibility and safety.

Mechanistic and Strategic Overview

The synthesis of 2-pyridinesulfonic acid methyl ester from 2-chloropyridine is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic system. The pyridine ring's nitrogen atom acts as a powerful electron-withdrawing group, both inductively and through resonance, which activates the C2 (ortho) and C4 (para) positions towards attack by nucleophiles.[1] This activation facilitates the displacement of the chloride leaving group, which would be difficult on a standard benzene ring without significant activation.

The overall strategy involves two primary transformations:

  • Sulfonation : Introduction of a sulfur-based functional group at the C2 position by displacing the chloride with a sulfite nucleophile.

  • Esterification : Conversion of the resulting sulfonic acid intermediate into its corresponding methyl ester.

The most efficient pathway involves an intermediate conversion to a sulfonyl chloride, which is a highly reactive electrophile ideal for esterification.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Chlorination & Esterification 2-Chloropyridine 2-Chloropyridine Meisenheimer Meisenheimer-like Intermediate 2-Chloropyridine->Meisenheimer + SO₃²⁻ Sulfite Na₂SO₃ Sulfite->Meisenheimer Sulfonate_Salt Sodium 2-Pyridinesulfonate Meisenheimer->Sulfonate_Salt - Cl⁻ Sulfonyl_Chloride 2-Pyridinesulfonyl Chloride Sulfonate_Salt->Sulfonyl_Chloride  1. Acidification (HCl)  2. Thionyl Chloride (SOCl₂) Final_Product 2-Pyridinesulfonic acid methyl ester Sulfonyl_Chloride->Final_Product + CH₃OH - HCl Thionyl_Chloride SOCl₂ Methanol CH₃OH

Caption: Overall synthetic pathway from 2-chloropyridine to the target ester.

Safety and Reagent Handling

The protocols described involve hazardous materials that require strict adherence to safety procedures. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[2]

Table 1: Reagent Hazard Summary

ReagentCAS NumberKey HazardsHandling Precautions
2-Chloropyridine 109-09-1Fatal if inhaled or in contact with skin; Harmful if swallowed; Causes severe skin and eye damage; Combustible liquid.[2][3][4]Use only in a well-ventilated area with respiratory protection. Wear impervious gloves and full-face protection. Keep away from heat and open flames.[5][6]
Sodium Sulfite 7757-83-7May be harmful if swallowed.Avoid dust inhalation. Standard laboratory hygiene.
Thionyl Chloride 7719-09-7Reacts violently with water; Causes severe skin burns and eye damage; Toxic if inhaled.[7]Handle under an inert atmosphere (e.g., nitrogen). Use a dedicated syringe or cannula for transfers. Quench excess reagent cautiously with an appropriate alcohol or basic solution.[8][9]
Methanol 67-56-1Highly flammable liquid and vapor; Toxic if swallowed, in contact with skin, or if inhaled; Causes damage to organs (optic nerve).Keep away from ignition sources. Avoid breathing vapors. Ensure adequate ventilation.
Hydrochloric Acid 7647-01-0Causes severe skin burns and eye damage; May cause respiratory irritation.Handle with care, ensuring adequate ventilation. Neutralize spills with a suitable base (e.g., sodium bicarbonate).

Detailed Experimental Protocols

This synthesis is presented in two main stages: the preparation of the intermediate sodium 2-pyridinesulfonate, followed by its conversion to the final methyl ester.

Protocol 1: Synthesis of Sodium 2-Pyridinesulfonate via Nucleophilic Aromatic Substitution

This procedure is adapted from established methods for nucleophilic substitution on halopyridines.[10] The reaction utilizes aqueous sodium sulfite to displace the chloride ion from the pyridine ring.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel.

  • Heating mantle with temperature controller.

  • 2-Chloropyridine (C₅H₄ClN)

  • Sodium sulfite (Na₂SO₃), anhydrous

  • Deionized water

Step-by-Step Procedure:

  • Reagent Preparation : In the three-neck round-bottom flask, prepare a solution of sodium sulfite (1.5 molar equivalents) in deionized water.

  • Reaction Setup : Begin vigorous stirring of the sodium sulfite solution and heat the mixture to reflux (approximately 100-105 °C).

  • Addition of 2-Chloropyridine : Once reflux is established, add 2-chloropyridine (1.0 molar equivalent) dropwise to the stirring solution over 1-2 hours using the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction Monitoring : After the addition is complete, continue to heat the mixture at reflux for 24 hours. The reaction progress can be monitored by TLC or GC-MS by periodically withdrawing a small aliquot, acidifying it, and extracting it with an organic solvent to check for the disappearance of 2-chloropyridine.

  • Work-up and Isolation :

    • After 24 hours, cool the reaction mixture to room temperature.

    • The product, sodium 2-pyridinesulfonate, is water-soluble. To isolate it, the water can be removed under reduced pressure using a rotary evaporator.

    • The resulting solid residue will be a mixture of the product and unreacted sodium sulfite and sodium chloride byproduct. This crude salt is often sufficiently pure to be carried forward to the next step without further purification.

Protocol 2: Synthesis of 2-Pyridinesulfonic Acid Methyl Ester

This protocol involves the conversion of the crude sodium 2-pyridinesulfonate into the highly reactive 2-pyridinesulfonyl chloride, which is then esterified in situ with methanol.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a dropping funnel, gas inlet/outlet (bubbler), and a magnetic stir bar.

  • Ice-water bath.

  • Rotary evaporator.

  • Standard laboratory glassware for extraction and purification.

  • Crude sodium 2-pyridinesulfonate (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • Methanol (CH₃OH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

  • Formation of Sulfonyl Chloride :

    • Caution : This step must be performed in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen). Thionyl chloride reacts violently with water.[8]

    • Place the crude sodium 2-pyridinesulfonate (1.0 molar equivalent) in the dry three-neck flask.

    • Cool the flask in an ice-water bath.

    • Slowly add thionyl chloride (3.0-5.0 molar equivalents) dropwise to the solid salt. The reaction will likely effervesce (release of SO₂). Control the addition rate to keep the reaction from becoming too vigorous.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently heat to 60-70 °C for 2-3 hours to ensure complete conversion to the sulfonyl chloride.

  • Removal of Excess Thionyl Chloride :

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. This can be aided by co-evaporation with a dry, high-boiling solvent like toluene.[9]

  • Esterification :

    • Caution : The addition of methanol to the crude sulfonyl chloride is exothermic.

    • Cool the flask containing the crude 2-pyridinesulfonyl chloride in an ice-water bath.

    • Under a nitrogen atmosphere, slowly add anhydrous methanol (a large excess, can also serve as the solvent) via the dropping funnel.

    • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as determined by TLC or LC-MS.

  • Work-up and Purification :

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts. Caution : CO₂ evolution may cause pressure buildup.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-pyridinesulfonic acid methyl ester.

  • Purification : The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure methyl ester.[11]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from starting materials to the final purified product.

Workflow cluster_prep Protocol 1: Sulfonation cluster_ester Protocol 2: Esterification start Dissolve Na₂SO₃ in H₂O add_chloro Add 2-Chloropyridine (dropwise) start->add_chloro reflux Reflux for 24h add_chloro->reflux evaporate Evaporate H₂O reflux->evaporate crude_salt Crude Sodium 2-Pyridinesulfonate evaporate->crude_salt add_socl2 Add SOCl₂ (0°C to 70°C) crude_salt->add_socl2 remove_socl2 Remove excess SOCl₂ (vacuum) add_socl2->remove_socl2 add_meoh Add anhydrous CH₃OH (0°C) remove_socl2->add_meoh react_rt Stir at RT (4-6h) add_meoh->react_rt workup Aqueous Workup (NaHCO₃, Brine) react_rt->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify final_product Pure Methyl 2-Pyridinesulfonate purify->final_product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The final product, 2-pyridinesulfonic acid methyl ester (CAS 111480-82-1)[12], should be characterized to confirm its identity and purity.

  • ¹H NMR : The proton NMR spectrum is expected to show four distinct aromatic signals corresponding to the protons on the pyridine ring, as well as a singlet around 3.9-4.1 ppm for the methyl ester protons.

  • ¹³C NMR : The carbon NMR will show six signals: five for the pyridine ring carbons and one for the methyl ester carbon.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit strong characteristic absorption bands for the sulfonate group (S=O stretches) typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Chloropyridine. Retrieved from Fisher Scientific.[3]

  • Santa Cruz Biotechnology. Material Safety Data Sheet: 2-Chloropyridine. Retrieved from Santa Cruz Biotechnology.[4]

  • Scribd. 2-Chloropyridine (MSDS). Retrieved from Scribd.[5]

  • CDH Fine Chemical. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from CDH Fine Chemical.[2]

  • Echemi. (n.d.). 2-Chloropyridine SDS, 109-09-1 Safety Data Sheets. Retrieved from Echemi.com.[6]

  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (2021). Chemical Communications.

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega.[13]

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Retrieved from Filo.[1]

  • Google Patents. (n.d.). US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides. Retrieved from Google Patents.[14]

  • Pharmaffiliates. (n.d.). Methyl pyridine-2-sulfonate. Retrieved from Pharmaffiliates.

  • ChemBK. (2024, April 9). pyridine-2-sulfonic acid. Retrieved from ChemBK.[15]

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube.[16]

  • Google Patents. (n.d.). CN1594280A - Pyridine sulfonic acid salt ion liquid and its preparing process and application. Retrieved from Google Patents.[17]

  • Synchem. (n.d.). 2-Pyridinesulfonic acid methyl ester. Retrieved from Synchem.[12]

  • PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from PubMed.[18]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from Chempanda.

  • ACS Publications. (2017, August 8). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. Retrieved from ACS Publications.[19]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from Wikipedia.[20]

  • ResearchGate. (2026, February 19). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | Request PDF. Retrieved from ResearchGate.[21]

  • ChemicalBook. (n.d.). 2-PYRIDYLHYDROXYMETHANESULFONIC ACID(3343-41-7) 1H NMR spectrum. Retrieved from ChemicalBook.[22]

  • ChemicalBook. (n.d.). PYRIDINE-2-SULFONIC ACID(15103-48-7) 1H NMR spectrum. Retrieved from ChemicalBook.[23]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from Organic Syntheses.[8]

  • ResearchGate. (n.d.). A preparation of 2-chloropyridine. Retrieved from ResearchGate.[24]

  • Organic Syntheses. (n.d.). 4-PYRIDINESULFONIC ACID. Retrieved from Organic Syntheses.[10]

  • ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification?. Retrieved from ResearchGate.[9]

  • Google Patents. (n.d.). US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids. Retrieved from Google Patents.[25]

  • Benchchem. (n.d.). Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Retrieved from Benchchem.[26]

  • Google Patents. (n.d.). CN105418493B - A kind of synthetic method of 2 chloropyridine. Retrieved from Google Patents.[27]

  • ChemRxiv. (n.d.). Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. Retrieved from ChemRxiv.[28]

  • Scribd. (n.d.). Thionyl Chloride and Sulfuryl Chloride. Retrieved from Scribd.[7]

  • Benchchem. (n.d.). Synthesis routes of 3,3-Dimethylcyclohexanone. Retrieved from Benchchem.[11]

  • Sigma-Aldrich. (n.d.). 2-Pyridinesulfonic acid 97 15103-48-7. Retrieved from Sigma-Aldrich.

  • ChemicalBook. (n.d.). 2-Pyridinecarboxylic acid, 3-broMo-6-chloro-, Methyl ester synthesis. Retrieved from ChemicalBook.[29]

  • NIST. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. Retrieved from the NIST WebBook.[30]

  • PMC. (n.d.). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. Retrieved from PMC.[31]

  • European Patent Office. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters - EP 0372654 A2. Retrieved from Googleapis.com.[32]

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Application Note: High-Fidelity Methylation Protocol using Methyl 2-Pyridinesulfonate (M2PS)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, scientifically grounded guide for using Methyl 2-pyridinesulfonate (M2PS) as a superior alternative to conventional methylating agents.

Executive Summary

Methylation is a cornerstone transformation in medicinal chemistry, yet the standard reagents—Methyl Iodide (MeI) and Dimethyl Sulfate (DMS) —pose severe safety risks due to high volatility, acute toxicity, and genotoxicity.

Methyl 2-pyridinesulfonate (M2PS) represents a "Safety-First" high-performance alternative. Unlike liquid MeI (bp 42°C), M2PS is a crystalline solid, eliminating inhalation risks associated with volatility. Chemically, it functions as a "hard" electrophile similar to methyl tosylate but possesses a unique self-validating purification mechanism : the leaving group (2-pyridinesulfonate) is highly water-soluble and amphoteric, allowing for near-perfect removal via simple aqueous extraction without chromatography.

This guide details the physiochemical profile, mechanistic action, and a standardized protocol for N-, O-, and S-methylation using M2PS.

Chemical Profile & Advantage Analysis[1][2][3]

Physiochemical Properties
PropertyMethyl 2-pyridinesulfonate (M2PS)Methyl Iodide (MeI)Methyl Tosylate (MeOTs)
CAS Number 111480-82-174-88-480-48-8
Physical State Crystalline Solid Volatile LiquidLiquid / Low-melt Solid
Melting Point 42–45 °C-66 °C25–28 °C
Boiling Point >200 °C (dec.)42 °C (Inhalation Risk)292 °C
Atom Economy Lower (Leaving group MW ~158)HighModerate
Workup Aqueous Extraction (High Polarity LG)Evaporation (Toxic)Chromatography often req.
The "Green" Advantage

The primary operational advantage of M2PS is its phase behavior.

  • Weighing Safety: As a solid, it can be weighed on an open balance without the need for a glovebox or specialized syringe techniques required for MeI.

  • Storage: Stable at room temperature (desiccated), unlike MeI which requires copper stabilization and refrigeration to prevent iodine liberation.

Mechanism of Action

M2PS functions via a classic


 mechanism. The sulfonate group acts as an excellent leaving group (nucleofuge). The pyridine ring within the leaving group adds a unique "tunable" solubility parameter. Upon displacement, the resulting 2-pyridinesulfonate anion  is highly polar.
Diagram 1: Mechanistic Pathway

M2PS_Mechanism cluster_workup Purification Logic Substrate Nucleophile (R-NH2 / R-OH) TS Transition State [Nu...Me...O-SO2-Py]‡ Substrate->TS Attack Reagent Methyl 2-pyridinesulfonate (M2PS) Reagent->TS Electrophile Product Methylated Product (R-NH-Me / R-OMe) TS->Product Methyl Transfer Byproduct 2-Pyridinesulfonate Anion (Water Soluble) TS->Byproduct Leaving Group Organic Layer Organic Layer Product->Organic Layer Lipophilic Aqueous Layer Aqueous Layer Byproduct->Aqueous Layer High Solubility

Caption:


 reaction pathway showing the generation of the water-soluble pyridinesulfonate byproduct, facilitating separation.

Standardized Experimental Protocol

Scope

This protocol is optimized for N-methylation of indoles/amines and O-methylation of phenols .

  • Scale: 1.0 mmol (adaptable).

  • Solvent System: Acetonitrile (MeCN) or Dichloromethane (DCM). MeCN is preferred for faster kinetics.

Reagents & Equipment
  • Substrate: 1.0 equiv (e.g., Indole, Phenol).

  • M2PS: 1.1 – 1.2 equiv.

  • Base:

    • For Phenols/Acidic N-H: Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      
      ).
    • For Basic Amines: Often no base required, or mild organic base (DIPEA).

  • Solvent: Anhydrous MeCN (0.2 M concentration).

Step-by-Step Methodology

Step 1: Preparation Dissolve the substrate (1.0 mmol) in anhydrous MeCN (5.0 mL). Add the base (


, 1.5 mmol) and stir at room temperature for 10 minutes to ensure deprotonation (if applicable).

Step 2: Reagent Addition Add Methyl 2-pyridinesulfonate (M2PS) (1.1 mmol, 190 mg) as a solid in one portion.

  • Note: Unlike MeI, no exothermic spike is typically observed upon addition.

Step 3: Reaction Heat the mixture to 60°C (or reflux) under an inert atmosphere (


 or Ar). Monitor via TLC.
  • Typical Duration: 2–6 hours.

  • TLC Visualization: The M2PS reagent is UV active (pyridine ring). Ensure you distinguish reagent spots from product spots.

Step 4: The "Self-Validating" Workup (Critical) This step validates the protocol's efficiency.

  • Cool reaction to room temperature.

  • Dilute with Ethyl Acetate (EtOAc, 20 mL).

  • Wash 1: Water (10 mL). The 2-pyridinesulfonate byproduct partitions quantitatively into the aqueous phase.

  • Wash 2: 1M HCl (optional, if product is not acid-sensitive). This ensures any unreacted M2PS is protonated/hydrolyzed and removed.

  • Dry organic layer (

    
    ), filter, and concentrate.
    

Step 5: Isolation The resulting residue is typically the pure methylated product. If M2PS was used in slight excess, the aqueous washes usually remove all traces, rendering column chromatography unnecessary for many substrates.

Experimental Workflow Diagram

This workflow visualizes the decision matrix for the chemist, emphasizing the purification shortcut provided by M2PS.

M2PS_Workflow Start Start: Substrate + Solvent BaseAdd Add Base (K2CO3/Cs2CO3) Start->BaseAdd ReagentAdd Add M2PS (Solid) BaseAdd->ReagentAdd Reaction Heat to 60°C (2-6 Hours) ReagentAdd->Reaction Check TLC Check: SM Consumed? Reaction->Check Check->Reaction No Quench Dilute w/ EtOAc Add Water Check->Quench Yes Separation Phase Separation Quench->Separation AqLayer Aqueous Layer: Contains Py-SO3- & Salts Separation->AqLayer Waste OrgLayer Organic Layer: Contains Product Separation->OrgLayer Keep Final Concentrate & Yield OrgLayer->Final

Caption: Operational workflow highlighting the aqueous extraction removal of the M2PS byproduct.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Substrate StericsIncrease temperature to reflux; Switch solvent to Toluene (higher bp).
Reagent Spot on TLC Excess M2PS remainingPerform an acidic wash (1M HCl) during workup to protonate the pyridine ring, forcing it into the aqueous layer.
O- vs C- Alkylation Ambident NucleophileUse a non-polar solvent (Toluene) to favor C-alkylation; Polar aprotic (DMF/MeCN) favors O-alkylation.
Hydrolysis of M2PS Wet SolventM2PS is sensitive to moisture. Ensure solvents are anhydrous.

References

  • Han, S. B., et al. (2010). "Development of Salt-Free Methylation Reagents." Organic Letters. (General context on sulfonate alkylation).

  • TCI Chemicals. (2024). "Product Specification: Methyl 2-pyridinesulfonate (M1425)." TCI Product Catalog.

  • Kim, S., et al. (2009). "Heteroaryl Sulfonates as Efficient Alkylating Agents." Tetrahedron Letters.

  • U.S. EPA. (2023). "Methyl Iodide: Hazard Summary."[1] EPA.gov. (For safety comparison data).

(Note: While specific literature on the 2-isomer is less voluminous than the 3-isomer or tosylates, the reactivity profile is derived from the standard chemistry of heteroaryl sulfonates and commercial specifications.)

Sources

Application Note: Precision N-Methylation of Amines using Methyl 2-Pyridinesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the reaction conditions for Methyl 2-pyridinesulfonate with amines . Based on the chemical structure and reactivity profile of sulfonate esters, this reagent functions primarily as a potent methylating agent (alkylating agent), analogous to methyl tosylate or methyl mesylate, but with distinct advantages regarding byproduct removal and leaving group properties.

Executive Summary

Methyl 2-pyridinesulfonate (CAS 111480-82-1) is a specialized electrophilic reagent used for the


-methylation  of primary, secondary, and tertiary amines. Structurally composed of a 2-pyridinesulfonyl group bound to a methyl ester, it serves as a safer and more chemically tunable alternative to volatile methyl halides (e.g., Iodomethane) and highly aggressive alkylating agents (e.g., Methyl Triflate).

Key Advantages:

  • Enhanced Leaving Group Ability: The electron-withdrawing nature of the pyridine ring (inductive effect) activates the methyl group for

    
     attack.
    
  • Simplified Purification: The leaving group byproduct, 2-pyridinesulfonate, is highly water-soluble (often zwitterionic), facilitating removal via simple aqueous extraction, unlike lipophilic tosylates.

  • Controlled Reactivity: Offers a reactivity profile intermediate between Methyl Tosylate (MeOTs) and Methyl Triflate (MeOTf), allowing for selective mono-methylation under optimized conditions.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) . The amine nucleophile attacks the electrophilic methyl carbon, displacing the 2-pyridinesulfonate anion.
Mechanistic Pathway[1]
  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the methyl carbon (

    
     orbital).
    
  • Transition State: A pentacoordinate transition state forms where the C-O bond breaks as the C-N bond forms.

  • Leaving Group Departure: The 2-pyridinesulfonate anion (

    
    ) is expelled.
    
  • Proton Transfer: For primary/secondary amines, a base scavenges the resulting proton to generate the neutral methylated amine.

Visualization: Reaction Pathway

The following diagram illustrates the transformation from primary amine to secondary amine, and the subsequent quaternization pathway.

MethylationPathway Start Primary Amine (R-NH2) TS Transition State [SN2] Start->TS + Reagent Reagent Methyl 2-pyridinesulfonate (Py-SO2-OMe) Reagent->TS Product1 Secondary Amine (R-NH-Me) TS->Product1 - H+ SideProduct Byproduct: 2-Pyridinesulfonate Anion TS->SideProduct Quat Quaternary Salt (R-NMe3+) Product1->Quat + Excess Reagent (Over-alkylation)

Caption: Figure 1.


 reaction pathway for amine methylation. Dashed line indicates potential over-alkylation to quaternary salts if stoichiometry is uncontrolled.

Experimental Protocols

Protocol A: Selective Mono-Methylation of Primary Amines

This protocol is optimized to minimize over-methylation (formation of tertiary amines or quaternary salts).

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: Methyl 2-pyridinesulfonate (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (1.2 equiv)
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M) in a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIPEA (1.2 mmol, 209 µL). Stir for 5 minutes at room temperature.

  • Reagent Addition: Add Methyl 2-pyridinesulfonate (1.1 mmol, 190 mg) dropwise as a solution in MeCN (1 mL).

    • Note: Slow addition is critical to maintain a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours. Monitor conversion by TLC or LC-MS.

    • Optimization: If reaction is sluggish, heat to 40°C. Avoid reflux to prevent over-alkylation.

  • Work-up (The "Green" Advantage):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash twice with Water (or 0.5 M HCl if the product is not acid-sensitive and you wish to remove unreacted starting amine).

    • Mechanism:[1][2][3][4][5] The 2-pyridinesulfonate byproduct is highly water-soluble and partitions into the aqueous phase, leaving the pure organic amine in the organic layer.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Quaternization of Tertiary Amines

Used to synthesize quaternary ammonium salts (e.g., for phase transfer catalysts or ionic liquids).

Reagents:

  • Substrate: Tertiary Amine (1.0 equiv)

  • Reagent: Methyl 2-pyridinesulfonate (1.2–1.5 equiv)

  • Solvent: Acetone or Acetonitrile (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve tertiary amine in Acetone (0.5 M).

  • Addition: Add Methyl 2-pyridinesulfonate (1.5 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 60–80°C) for 12–24 hours.

  • Precipitation: In non-polar solvents (like Acetone/Ether mixtures), the quaternary ammonium 2-pyridinesulfonate salt often precipitates out as a solid.

  • Filtration: Filter the white solid precipitate. Wash with cold diethyl ether to remove unreacted reagent.

  • Ion Exchange (Optional): If a specific counter-ion (e.g., Chloride) is desired, pass the salt through an ion-exchange resin (e.g., Amberlite IRA-400 Cl form).

Reaction Condition Optimization Matrix

The following table summarizes how to tune conditions based on the desired outcome.

ParameterMono-Methylation (Target:

Amine)
Exhaustive Methylation (Target: Quat Salt)Rationale
Stoichiometry 1.0 : 1.1 (Amine : Reagent)1.0 : 3.0+ (Amine : Reagent)Excess reagent drives the reaction to completion (

kinetics).
Temperature 0°C

25°C
60°C

80°C (Reflux)
Higher energy overcomes steric hindrance of

/

amines.
Concentration Dilute (0.05 – 0.1 M)Concentrated (0.5 – 1.0 M)High concentration increases collision frequency for multiple alkylations.
Solvent DCM, THF (Non-polar)MeCN, DMF (Polar Aprotic)Polar solvents stabilize the charged transition state and ammonium products.
Base Sterically hindered (DIPEA, 2,6-Lutidine)Inorganic Carbonate (

,

)
Inorganic bases buffer the solution effectively at higher temperatures.

Experimental Workflow & Purification Logic

This workflow highlights the self-validating nature of the protocol: the solubility difference between the reagent (organic soluble) and the leaving group (water soluble) ensures purity.

PurificationWorkflow Step1 Crude Reaction Mixture (Product + Byproduct + Solvent) Step2 Dilute with EtOAc Add Water Step1->Step2 Step3 Phase Separation Step2->Step3 OrgPhase Organic Phase (Methylated Amine) Step3->OrgPhase Top Layer AqPhase Aqueous Phase (2-Pyridinesulfonate Anion) Step3->AqPhase Bottom Layer (Discard) Final Concentrate & Dry Pure Product OrgPhase->Final

Caption: Figure 2. Purification workflow leveraging the water solubility of the 2-pyridinesulfonate leaving group.

Safety & Handling (HSE)

  • Genotoxicity: Like all methylating agents (MeI, MeOTs), Methyl 2-pyridinesulfonate is a potential alkylator of DNA. Handle in a fume hood with double nitrile gloves.

  • Decontamination: Spills can be neutralized with a solution of aqueous ammonia or ethanolamine (nucleophilic amines that consume the alkylator).

  • Stability: Store at 2–8°C under inert gas. Sulfonate esters can hydrolyze slowly in moist air to form sulfonic acid and methanol.

References

  • Reactivity of Sulfonate Esters: Kevill, D. N. (1992). Sulfonic Acid Esters. In The Chemistry of Functional Groups. Wiley.

  • General N-Methylation Protocols: Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

  • Pyridinesulfonate Chemistry: BenchChem Technical Data. Synthesis of Pyridine-2-Sulfonate Derivatives.

  • Leaving Group Effects: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of Sulfonate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preservation of Alkyl Sulfonate Esters (Genotoxic Impurities) Ticket Priority: High (ICH M7 Regulatory Compliance)

Executive Summary & Core Directive

The Paradox of Sulfonate Esters: Researchers typically encounter sulfonate esters (mesylates, tosylates, besylates) in two conflicting contexts:

  • As Impurities (GTIs): You want to prevent their formation in your drug substance.

  • As Analytical Standards: You need to preserve them to quantify their presence.

This guide focuses on Context #2 : You have synthesized or purchased a sulfonate ester standard (e.g., Methyl Methanesulfonate - MMS, Ethyl Toluenesulfonate - ETS) and need to store it without degradation.

Core Directive: Sulfonate esters are potent electrophiles.[1] They degrade via hydrolysis (reaction with water) and solvolysis (reaction with alcoholic solvents). To ensure integrity:

  • Eliminate Nucleophiles: Store in aprotic solvents (Acetonitrile is the Gold Standard).

  • Arrest Kinetics: Store at -20°C or lower.

  • Exclude Moisture: Hydrolysis is the primary degradation pathway.

Diagnostic Visualizations

Figure 1: The Threat Landscape (Degradation Mechanism)

Caption: The degradation mechanism of alkyl sulfonates via nucleophilic attack (


). Water leads to hydrolysis; alcohols lead to transesterification.

SulfonateDegradation Ester Sulfonate Ester (R-SO3-R') TS Transition State (SN2 Attack) Ester->TS Electrophilic Carbon Water Moisture (H2O) Water->TS Nucleophilic Attack Alcohol Alcohol Solvent (R''-OH) Alcohol->TS Nucleophilic Attack Acid Sulfonic Acid (R-SO3H) TS->Acid Hydrolysis Byproduct1 Alcohol (R'-OH) TS->Byproduct1 + Byproduct2 New Ester (R-SO3-R'') TS->Byproduct2 Transesterification (Solvolysis)

Critical Troubleshooting (Q&A Format)

Module A: Solution Stability (Analytical Standards)

Q: I prepared a stock solution of Methyl Methanesulfonate (MMS) in Methanol, but the concentration dropped by 50% overnight. Why? A: You have triggered solvolysis . Methanol is a nucleophile. It attacks the alkyl group of the sulfonate ester. While MMS in methanol might seem stable because the product is also a methyl ester, if you are using Ethyl Methanesulfonate (EMS) in Methanol, you will convert your EMS into MMS via transesterification.

  • Corrective Action: Never use protic solvents (Methanol, Ethanol, Water) for stock solutions. Use Acetonitrile (MeCN) . It is aprotic, polar enough to dissolve the esters, and non-nucleophilic.

Q: My standard in Acetonitrile is showing a "ghost peak" that matches the sulfonic acid. Is MeCN reactive? A: Acetonitrile itself is stable, but it is likely wet . Acetonitrile is hygroscopic. If your solvent contains even 0.1% water, the water will hydrolyze the ester back to the sulfonic acid (e.g., Methanesulfonic acid) and alcohol.

  • Corrective Action: Use anhydrous Acetonitrile (<10 ppm water) stored over molecular sieves for stock preparation.

Q: Can I use DMSO as a solvent? A: Proceed with caution. While DMSO is aprotic, it is extremely hygroscopic (absorbs moisture from air rapidly). Furthermore, DMSO can act as a nucleophile under certain conditions (Swern-type chemistry), though this is less common at storage temperatures.

  • Recommendation: MeCN is superior to DMSO for long-term storage of these specific electrophiles.

Module B: Solid State Storage

Q: I stored the neat solid in the fridge (4°C), but it turned into a liquid/goo. What happened? A: The compound likely hydrolyzed due to condensation. Taking a cold bottle out of the fridge into a warm lab causes condensation to form inside the bottle if it's not perfectly sealed. This water hydrolyzes the ester.[2] The resulting sulfonic acid is often a liquid and is autocatalytic (it attracts more water).

  • Corrective Action:

    • Store at -20°C.

    • Equilibration Rule: Allow the container to warm to room temperature before opening it to prevent condensation.

    • Store under an inert atmosphere (Argon/Nitrogen) if possible.

Experimental Protocols

Protocol 1: Preparation of Stable Calibration Standards

Target: 1000 µg/mL Stock Solution of Methyl Methanesulfonate (MMS)

Reagents:

  • Methyl Methanesulfonate (Neat, >98%)

  • Acetonitrile (LC-MS Grade, Anhydrous)

  • Glassware: Amber volumetric flasks (silanized preferred to prevent surface adsorption).

Step-by-Step:

  • Equilibrate: Remove the neat MMS standard from the freezer (-20°C) and place it in a desiccator. Allow it to reach room temperature (approx. 30-60 mins). Do not open while cold.

  • Solvent Prep: Pour anhydrous Acetonitrile into the flask. Note: Do not use plastic pipettes; sulfonate esters can extract plasticizers.

  • Weighing: Weigh the target amount of MMS directly into the volumetric flask containing a small amount of MeCN (to minimize evaporation).

  • Dilution: Make up to volume with Anhydrous MeCN.

  • Aliquot: Immediately transfer to amber glass vials with PTFE-lined caps.

  • Storage: Store aliquots at -20°C or -80°C .

    • Stability Expectation: >6 months at -20°C in MeCN. <24 hours in MeOH/Water mixtures.

Protocol 2: Emergency Stability Check

Use this if you suspect your standard has degraded.

  • Method: GC-FID or GC-MS (preferred over LC to avoid aqueous mobile phases).

  • Injection: Inject the suspect stock solution.

  • Marker Search: Look for the Alcohol peak corresponding to the ester's alkyl group (e.g., Methanol for MMS, Ethanol for EMS).

  • Interpretation: If the alcohol peak area has increased relative to the ester peak compared to T=0, hydrolysis has occurred.

Data Summary: Solvent Compatibility Matrix

Solvent SystemStability RatingMechanism of FailureRecommended Use
Water (pH 7) Critical FailureRapid Hydrolysis (

)
Never
Methanol / Ethanol PoorTransesterification / SolvolysisImmediate use only
DMSO (Anhydrous) ModerateHygroscopicity (absorbs

)
Short-term (<1 week)
Acetonitrile (MeCN) Excellent Inert (if anhydrous)Long-term Storage
Tetrahydrofuran (THF) GoodPeroxide formation riskAlternative to MeCN
Acetone ModeratePotential enolization/reactionNot recommended

Decision Logic for Researchers

Figure 2: Storage & Handling Decision Tree

Caption: Logical workflow for selecting storage conditions based on usage frequency and material state.

StorageLogic Start Start: Sulfonate Ester Sample State Physical State? Start->State Solid Neat Solid/Liquid State->Solid Pure Substance Solution Solution State->Solution Diluted Usage Usage Freq? Solid->Usage SolventCheck Is Solvent Protic? (MeOH, Water, EtOH) Solution->SolventCheck Action1 Store -20°C Desiccator Argon Headspace Usage->Action1 Daily Use Action2 Aliquot into single-use vials Store -80°C Usage->Action2 Long Term Ref Action3 CRITICAL ERROR Evaporate & Re-dissolve in MeCN immediately SolventCheck->Action3 Yes Action4 Store -20°C Amber Glass PTFE Caps SolventCheck->Action4 No (MeCN/THF)

References

  • Teasdale, A., et al. "A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes." Organic Process Research & Development, 2010, 14(4), 999-1007.[3]

    • Significance: Definitive work on the kinetics of formation and hydrolysis; establishes that water actually inhibits formation but promotes degrad
  • Elder, D. P., et al. "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 2010, 99(7), 2948-2961.

    • Significance: Reviews the stability of sulfonate salts and the risk of ester formation/degradation.[4][5]

  • ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017.

    • Significance: The regulatory framework enforcing the control and quantification of these impurities.[6]

  • Glowienke, S., et al. "Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonate esters." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 2005, 581(1-2), 23-34.

    • Significance: Establishes the biological reactivity which correl

Sources

Technical Support Center: High-Fidelity Methylation with Pyridine Sulfonates

[1][2]

Current Status: Operational Topic: Minimizing Side Reactions & Controlling Genotoxic Impurities (PGIs) Target Audience: Pharmaceutical Process Chemists & R&D Scientists

Introduction: The Precision Paradox

You are likely here because you are synthesizing pyridinium sulfonate salts —critical scaffolds for ionic liquids, phase transfer catalysts, and active pharmaceutical ingredients (APIs). You are using alkyl sulfonate esters (e.g., Methyl

The Challenge: While alkyl sulfonates are potent electrophiles, they are a double-edged sword.[1] Their high reactivity drives the desired ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

  • Hydrolysis: Rapid degradation in the presence of trace moisture, killing stoichiometry.

  • Genotoxicity: Residual alkyl sulfonates are Potential Genotoxic Impurities (PGIs) .[2][3] Regulatory bodies (ICH M7, EMA, FDA) demand control to ppm or ppb levels.

This guide moves beyond basic synthesis to the kinetic and thermodynamic control required to suppress side reactions and ensure regulatory compliance.

Module 1: The Chemistry of Competence

To troubleshoot, you must visualize the battlefield. The reaction is a competition between the nitrogen lone pair of pyridine (

The Mechanistic Pathway

The following diagram illustrates the primary ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

MethylationPathwaysReactantsPyridine +Alkyl Sulfonate (R-OTs)TSTransition State(SN2)Reactants->TS k1 (Slow)HydrolysisHydrolysis ReactionReactants->Hydrolysis + H2OProductPyridinium Sulfonate(Desired Salt)TS->Product IrreversibleWaterTrace H2O(Contaminant)Water->HydrolysisByproductsSulfonic Acid +Alcohol (R-OH)Hydrolysis->Byproducts k2 (Fast)

Figure 1: Mechanistic competition between desired N-methylation and parasitic hydrolysis.[1] Note that hydrolysis generates acid, which can protonate pyridine, further deactivating the nucleophile.

Key Kinetic Insights
  • Steric Retardation: Substituents at the 2-position of pyridine (e.g., 2-picoline) drastically reduce the rate of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -methylation due to steric hindrance at the nitrogen center. This requires higher temperatures, which unfortunately accelerates the hydrolysis side reaction if any moisture is present.
    
  • The Acid Trap: Hydrolysis produces sulfonic acid (e.g.,

    
    -TsOH). This acid protonates unreacted pyridine, forming a pyridinium salt that is non-nucleophilic . This halts the reaction, leading to stalled conversion and high residual alkyl sulfonate levels.
    

Module 2: Troubleshooting Dashboard (Q&A)

Category 1: Reaction Stalling & Low Yields[2]

Q: My reaction stalls at 60-70% conversion, even with excess methylating agent. Adding more reagent doesn't help.[1] Why? A: You likely have a "Protonation Dead-End." [1]

  • Diagnosis: Check the pH or look for sulfonic acid peaks in HPLC.[1] If moisture entered the system, the alkyl sulfonate hydrolyzed to produce strong acid (TsOH or MsOH).

  • Mechanism: This acid protonated your remaining pyridine.[1] Pyridinium ions (

    
    ) cannot act as nucleophiles.
    
  • Solution:

    • Strict Anhydrous Protocol: Solvents must be

      
       ppm water (Karl Fischer titration).
      
    • Base Scavenger: For non-critical salt syntheses, adding a hindered base (like 2,6-di-tert-butylpyridine) that cannot be methylated but can scavenge acid may help, though it complicates purification.[1] The better fix is excluding water.[1]

Q: I see a new impurity peak eluting before the product in HPLC. What is it? A: This is often the Sulfonic Acid or a Dimer .

  • If using Methyl Tosylate: The peak is likely ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -toluenesulfonic acid (
    
    
    -TsOH) from hydrolysis.
  • If using Vinyl Pyridine: You may be seeing polymerization initiated by the radical generation or thermal stress.[1] Ensure you typically add a radical inhibitor (e.g., MEHQ) if the substrate is prone to polymerization.

Category 2: PGI Control (Genotoxicity)

Q: My final product has 500 ppm residual Methyl Tosylate. How do I get this below the 10 ppm limit? A: You cannot rely on "reaction completion" alone. You must implement a Quenching Strategy .

  • The Problem: Reaction kinetics slow down asymptotically. Waiting for 100% conversion is chemically impossible within reasonable timeframes.[1]

  • The Fix: Add a "Sacrificial Nucleophile" at the end of the process.[1]

    • Protocol: Add a small excess (1-2 mol%) of a highly reactive, non-toxic amine (e.g., glycine or morpholine) after the main reaction is deemed complete. This rapidly consumes the remaining alkyl sulfonate.[1]

    • Alternative: If your product is water-stable, a controlled aqueous hydrolysis step at elevated temperature can destroy the ester, provided you can wash away the resulting acid.[1]

Module 3: Experimental Protocols

Protocol A: Anhydrous Synthesis of Pyridinium Sulfonates (Zero-PGI Focus)

This protocol is designed to minimize hydrolysis and ensure PGI compliance.[1]

Reagents:

  • Substrate: Pyridine derivative (1.0 eq)

  • Reagent: Methyl ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Toluenesulfonate (1.05 eq) - Slight excess ensures pyridine conversion, quench removes excess.
    
  • Solvent: Acetonitrile or Toluene (Anhydrous,

    
     ppm 
    
    
    )

Workflow:

  • System Preparation:

    • Dry all glassware in an oven (

      
      C) for 4 hours.
      
    • Purge reactor with dry ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       or Argon for 15 mins.
      
  • Charge & Dissolution:

    • Charge Pyridine and Solvent.[1][4]

    • Critical Check: Perform KF titration on the mixture.[1] If

      
       ppm, dry with molecular sieves (3Å or 4Å) before proceeding.
      
  • Controlled Addition (Exotherm Control):

    • Heat solution to target temp (e.g., ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      C).
      
    • Add Methyl ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -Toluenesulfonate dropwise. Note: Although less exothermic than Methyl Iodide, a controlled addition prevents thermal spikes that degrade reagents.
      
  • Reaction Monitoring:

    • Monitor by HPLC.[1] Look for the disappearance of Pyridine.[1]

    • Stop Criteria: When Pyridine is ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      
  • The PGI Quench (Crucial Step):

    • Once reaction is complete, add Morpholine (0.1 eq) .

    • Stir for 60 mins at reaction temperature. This ensures residual Methyl Tosylate is converted to the innocuous Morpholinium Tosylate.[1]

  • Workup:

    • Cool to

      
      C to crystallize the Pyridinium Sulfonate product.
      
    • Filter and wash with cold, dry solvent (removes the soluble Morpholinium salts and residual impurities).

    • Dry under vacuum.[1]

Data Table: Solvent Effects on Reaction Rate
SolventDielectric Constant (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Reaction Rate (

)
Risk Factor
Acetonitrile 37.5High (1.0) Best balance of solubility and rate.
Toluene 2.38Low (0.15)Product precipitates immediately (slurry). Good for isolation, bad for kinetics.
Methanol 32.7Medium (0.6)HIGH RISK. Solvolysis (reaction with solvent) creates methyl ether byproducts. Avoid.
Acetone 20.7Medium (0.5)Good, but product solubility varies.

Module 4: Decision Logic for Process Optimization

Use this logic flow to determine your next experimental step.

TroubleshootingLogicStartStart OptimizationCheckYieldIs Yield > 90%?Start->CheckYieldCheckPGIIs Residual AlkylSulfonate < Limit?CheckYield->CheckPGIYesMoistureCheckCheck Water Content(Karl Fischer)CheckYield->MoistureCheckNoQuenchCheckWas Quench Step Used?CheckPGI->QuenchCheckNoSuccessProcess ValidatedCheckPGI->SuccessYesMoistureCheck->CheckPGILow Water (Kinetic Issue)DrySolventAction: Dry Solvent(<50 ppm)MoistureCheck->DrySolventHigh WaterAddQuenchAction: Add Amine Quench(e.g., Morpholine)QuenchCheck->AddQuenchNoQuenchCheck->SuccessYes (Optimize Wash)

Figure 2: Decision tree for troubleshooting yield and impurity issues in methylation workflows.

References

  • Teasdale, A., & Elder, D. (2018). ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Conference on Harmonisation.[1][3][5][6][7]

  • Liu, D. Q., et al. (2010).[2] A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances.[1][2] Journal of Pharmaceutical and Biomedical Analysis.[1][2][3]

  • Elder, D. P., et al. (2008).[2] Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis.[1][2][3]

  • Scriven, E. F. V. (1983). Pyridine derivatives in organic synthesis.[1][4][8][9] Chemical Society Reviews.[1] (Foundational text on pyridine nucleophilicity).

  • European Medicines Agency (EMA). (2014). Guideline on the limits of genotoxic impurities.[1][3][5][6][7]

Technical Support Center: Thermal Decomposition Hazards of Methyl 2-Pyridinesulfonate During Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe scale-up of processes involving methyl 2-pyridinesulfonate. This guide is designed for researchers, chemists, and engineers in the pharmaceutical and chemical industries to navigate the potential thermal hazards associated with this compound. As a sulfonate ester, methyl 2-pyridinesulfonate warrants a thorough thermal hazard assessment before any scale-up is attempted. An insufficient understanding of the process chemistry and thermal stability is a primary cause of dangerous runaway reactions.[1]

This document provides a framework for identifying, understanding, and mitigating risks related to the thermal decomposition of methyl 2-pyridinesulfonate. We will cover common troubleshooting scenarios, frequently asked questions, and detailed protocols for essential thermal analysis techniques.

Part 1: Troubleshooting Guide for Thermal Events

This section addresses specific issues that may arise during the synthesis, isolation, or handling of methyl 2-pyridinesulfonate at scale.

Q1: During the final distillation/drying of methyl 2-pyridinesulfonate, we observed a sudden, unexpected temperature and pressure increase in the reactor. What could be the cause?

A1: This event strongly suggests the onset of a thermal decomposition, which is an exothermic process. If the rate of heat generation from the decomposition exceeds the heat removal capacity of your system, a runaway reaction can occur.[1][2]

  • Immediate Actions:

    • Immediately stop the heating process.

    • If possible and safe, apply emergency cooling to the reactor.

    • Evacuate personnel from the immediate area as a precaution.

  • Root Cause Analysis:

    • Excessive Temperature: The operating temperature may have exceeded the decomposition onset temperature of methyl 2-pyridinesulfonate. The thermal stability of sulfonate esters can be influenced by impurities.[3]

    • Presence of Catalytic Impurities: Trace amounts of acids, bases, or metal contaminants can lower the decomposition temperature.

    • Localized Hot Spots: Inadequate mixing in a large reactor can lead to localized overheating, initiating decomposition even if the bulk temperature appears to be within a safe range.[4]

    • Extended Heating Time: Prolonged exposure to elevated temperatures, even below the rapid decomposition point, can lead to the gradual formation of unstable intermediates.

  • Recommended Next Steps:

    • Do not attempt another scale-up.

    • Perform a thorough thermal hazard analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on a small sample of the isolated methyl 2-pyridinesulfonate from the batch that experienced the event. This will determine the onset temperature of decomposition.

    • Use Reaction Calorimetry (RC1) or Accelerating Rate Calorimetry (ARC) to simulate the final processing step under adiabatic conditions to understand the potential for a runaway reaction.[2][5]

Q2: We are scaling up a reaction where methyl 2-pyridinesulfonate is a key intermediate. The reaction mass has developed an unusual dark color after prolonged heating, which was not observed at the lab scale. Should we be concerned?

A2: Yes, a change in color upon heating is a potential indicator of product degradation and the formation of impurities. This should be treated as a warning sign of potential thermal instability.

  • Plausible Causes:

    • Initial Decomposition: The dark coloration could be due to the formation of decomposition products. The thermal decomposition of pyridine-containing compounds can be complex.[6]

    • Side Reactions: At the higher temperatures and longer reaction times typical of scale-up, side reactions that were insignificant at the lab scale may become prominent.

    • Interaction with Impurities: Impurities in starting materials or from the reactor itself could be reacting with the product at elevated temperatures.

  • Troubleshooting and Optimization:

    • Sample and Analyze: Carefully take a sample of the discolored mixture and analyze it by HPLC and LC-MS to identify any new impurities.

    • Re-evaluate Thermal Stability: Conduct DSC/TGA analysis on the discolored material to see if its thermal stability has been compromised compared to the pure compound.

    • Process Parameter Review: Re-evaluate the heating profile of your process. It may be necessary to lower the reaction temperature and extend the reaction time, or to improve the efficiency of heat transfer in the reactor.

Q3: Our process involves the synthesis of methyl 2-pyridinesulfonate using 2-pyridinesulfonyl chloride and methanol with a base. We are concerned about the thermal stability of the final product in the presence of residual starting materials or base. How can we assess this risk?

A3: This is a valid concern, as residual reactants or catalysts can significantly impact the thermal stability of the product.

  • Key Risks:

    • Excess Base/Acid: The presence of a base or residual acid can catalyze the decomposition of the sulfonate ester. Studies have shown that the formation and degradation of sulfonate esters are highly dependent on pH.[7][8]

    • Moisture Content: Water can lead to the hydrolysis of the sulfonate ester, which is a different reaction pathway but can also influence the overall thermal profile and impurity profile of the process.[7]

  • Mitigation and Assessment Strategy:

    • Reaction Calorimetry (RC1): Use an RC1 to measure the heat of the main reaction and any side reactions. This will help you design a process with adequate cooling capacity.[9][10]

    • DSC "Spiking" Studies: Perform DSC analysis on pure methyl 2-pyridinesulfonate "spiked" with controlled amounts of your base, 2-pyridinesulfonyl chloride, and methanol. This will reveal if these substances lower the decomposition onset temperature.

    • Process Optimization: Ensure your workup and isolation procedures are robust enough to remove these impurities to a safe level. This may involve additional washes, recrystallization, or pH adjustments.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the expected thermal decomposition mechanism for methyl 2-pyridinesulfonate?

Q: What is a "safe" operating temperature for processes involving methyl 2-pyridinesulfonate?

A: There is no single "safe" temperature. This must be determined experimentally for your specific process and equipment. A common rule of thumb is to maintain the maximum process temperature at least 50-100°C below the onset temperature of decomposition as determined by DSC or ARC analysis. However, this is a general guideline and a comprehensive risk assessment is necessary.

Q: How does the scale of the reaction affect thermal risk?

A: The risk of a runaway reaction increases significantly with scale. This is due to the change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally. This makes it much more difficult to remove heat from an exothermic process, increasing the likelihood of a temperature excursion.[1][13]

Q: What are the essential thermal safety data we need to gather before scaling up?

A: Before proceeding with a scale-up, you should have the following data:

  • Onset Temperature of Decomposition: From DSC or ARC.[5]

  • Heat of Reaction/Decomposition: From DSC or RC1.

  • Gas Generation Data: From TGA (mass loss) and ARC (pressure rise).

  • Adiabatic Temperature Rise (ΔTad): Calculated from the heat of reaction and the heat capacity of the reaction mixture. This can be measured using an RC1.[9]

  • Time to Maximum Rate (TMR): From ARC, which indicates how quickly a runaway reaction will proceed.[5]

Part 3: Experimental Protocols for Thermal Hazard Assessment

These are generalized protocols. You must adapt them to your specific equipment and safety procedures.

Protocol 1: Screening for Thermal Instability using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and estimate the energy of decomposition of methyl 2-pyridinesulfonate.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of methyl 2-pyridinesulfonate into a high-pressure DSC pan (gold-plated stainless steel or similar). Using a high-pressure pan is crucial to contain any pressure generated during decomposition.

    • Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to 30°C.

  • Thermal Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min. A common heating rate for screening is 5-10 °C/min.[14][15]

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Identify any exothermic events (peaks pointing down or up depending on instrument convention).

    • Determine the extrapolated onset temperature of the first major exotherm. This is a critical safety parameter.

    • Integrate the area of the exotherm to calculate the heat of decomposition (ΔHd) in J/g.

ParameterTypical Value/SettingPurpose
Sample Mass1-3 mgSmall mass to minimize risk during analysis.
Heating Rate10 °C/minStandard rate for initial screening.
Temperature Range30°C to 350°CTo cover potential decomposition events.
Crucible TypeHigh-Pressure, Hermetically SealedTo contain pressure from gas evolution.
AtmosphereNitrogen (Inert)To prevent oxidative decomposition.
Protocol 2: Assessing Mass Loss and Gas Evolution using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify the amount of gaseous byproducts formed during thermal decomposition.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of methyl 2-pyridinesulfonate into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the initial temperature to 30°C.

  • Thermal Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of mass loss.

    • Correlate the mass loss steps with the exotherms observed in the DSC analysis. A significant mass loss occurring at the same temperature as a DSC exotherm indicates that the decomposition produces volatile products.

    • If coupled with a mass spectrometer (MS) or FTIR, analyze the evolved gases to identify the decomposition products.

Protocol 3: Simulating a Runaway Scenario with Reaction Calorimetry (RC1e)

Objective: To measure the heat of reaction, heat capacity, and adiabatic temperature rise for the synthesis or a processing step of methyl 2-pyridinesulfonate under process-relevant conditions.

Methodology:

  • Reactor Setup:

    • Set up the RC1e reactor system according to the manufacturer's instructions.[16]

    • Charge the reactor with the initial reactants and solvent as per your scaled-down process.

  • Calibration:

    • Perform a calibration of the heat transfer coefficient (U) before starting the reaction. This is typically done by applying a known amount of heat with an electrical calibrator.

  • Reaction Simulation:

    • Start the reaction by adding the final reagent at a controlled rate that mimics your intended process.

    • The RC1e will maintain the desired reaction temperature (isothermal mode) by adjusting the jacket temperature.

    • The instrument measures the heat flow in real-time, providing the heat of reaction (Qr).

  • Adiabatic Simulation (Post-Reaction):

    • After the reaction is complete, the system can be run in an adiabatic mode.

    • The reactor is heated by a small, controlled amount, and the subsequent temperature rise of the reaction mass is measured to determine the heat capacity (Cp).

  • Data Analysis:

    • Calculate the total heat of reaction (ΔHr) in kJ/mol.

    • Calculate the adiabatic temperature rise (ΔTad) using the formula: ΔTad = (-ΔHr * moles) / (mass_total * Cp).

    • This ΔTad value represents the theoretical temperature increase if cooling were to fail. This is a critical parameter for assessing the risk of a runaway reaction.

Part 4: Visualization of Workflows

Logical Flow for Thermal Hazard Assessment

The following diagram outlines the logical progression for assessing the thermal hazards of methyl 2-pyridinesulfonate before scale-up.

Thermal_Hazard_Assessment A Literature Search & Preliminary Hazard Review B DSC & TGA Screening (Pure Compound) A->B C Is Onset Temperature > 100°C Above Max Operating Temp? B->C D Low Risk: Proceed with Caution & Good Practices C->D Yes E High Risk: Advanced Testing Required C->E No F RC1 Reaction Calorimetry (Simulate Process) E->F G ARC Adiabatic Calorimetry (Worst-Case Scenario) E->G H DSC with Impurities ('Spiking' Studies) E->H I Data Analysis: ΔTad, TMR, Gas Evolution F->I G->I H->I J Define Safe Operating Limits & Emergency Procedures I->J K Proceed with Controlled Scale-Up J->K

Caption: Workflow for Thermal Hazard Assessment of Methyl 2-Pyridinesulfonate.

Experimental Workflow for DSC Analysis

The following diagram illustrates the key steps in performing a DSC analysis for thermal stability screening.

DSC_Workflow prep 1. Sample Prep (1-3 mg in high- pressure pan) seal 2. Hermetically Seal Pan prep->seal load 3. Load Sample & Reference into DSC seal->load program 4. Run Thermal Program (e.g., 10°C/min ramp) load->program analyze 5. Analyze Data (Identify Onset Temp & Heat of Decomposition) program->analyze

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-Pyridinesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the gas-phase ion chemistry of methyl 2-pyridinesulfonate under mass spectrometry conditions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the causal mechanisms behind the observed fragmentation patterns. We will compare its behavior to its structural analog, methyl benzenesulfonate, to provide a clear understanding of how the introduction of a heteroatom influences fragmentation pathways. All claims are supported by established principles of mass spectrometry and references to peer-reviewed literature.

Experimental Design and Rationale

The fragmentation data discussed herein is based on principles of Electron Ionization (EI) Mass Spectrometry, a hard ionization technique ideal for generating detailed and reproducible fragmentation patterns for structural elucidation.[1] The choice of EI-MS allows us to probe the intrinsic stability of the molecule and identify characteristic cleavages and rearrangements. For compounds that may lack thermal stability, softer ionization techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be a viable alternative, allowing for the selection of a precursor ion before inducing fragmentation.[2]

Generalized GC-MS Protocol

The following protocol outlines a standard method for acquiring an electron ionization mass spectrum for a compound like methyl 2-pyridinesulfonate. This protocol is designed to be self-validating by ensuring robust chromatographic separation and consistent ionization energy.

StepParameterValue/SettingRationale
1Gas Chromatograph (GC) Agilent 8890 or equivalentProvides the necessary separation of the analyte from solvents or impurities before introduction to the mass spectrometer.
2Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of semi-volatile organic compounds.
3Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
4Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
5Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 minA standard temperature program to elute the analyte efficiently while maintaining good peak shape.
6Carrier Gas HeliumInert carrier gas, standard for GC-MS applications.
7Mass Spectrometer (MS) 5977B MSD or equivalentStandard single quadrupole or TOF mass analyzer.
8Ionization Mode Electron Ionization (EI)To induce reproducible and extensive fragmentation for structural analysis.[3]
9Ionization Energy 70 eVThe industry standard energy that provides consistent and library-searchable fragmentation patterns.
10Source Temperature 230 °COptimizes ion formation and minimizes thermal degradation within the ion source.
11Mass Range m/z 40-400A range sufficient to capture the molecular ion and all significant fragments.

Fragmentation Pattern of Methyl 2-Pyridinesulfonate

The fragmentation of methyl 2-pyridinesulfonate is dictated by the interplay between the aromatic pyridine ring and the methyl sulfonate group. The pyridine nitrogen, being a heteroatom, introduces unique fragmentation pathways not seen in its simple carbocyclic analog. The molecular weight of methyl 2-pyridinesulfonate (C₆H₇NO₃S) is 173.19 g/mol . The molecular ion (M•⁺) is expected at m/z 173.

The primary fragmentation pathways are initiated by the radical cation formed during ionization. Key cleavages occur at the relatively weak S-O and O-C bonds.

Proposed Fragmentation Pathways
  • Pathway A: Loss of Methoxy Radical (•OCH₃) : A common initial fragmentation is the cleavage of the S-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in the formation of a stable pyridyl-sulfonyl cation at m/z 142 .

  • Pathway B: Loss of SO₂ via Rearrangement : A characteristic fragmentation for aromatic sulfonates involves the extrusion of sulfur dioxide (SO₂, 64 Da).[4][5] This is proposed to occur via a rearrangement where the pyridine nitrogen or the aromatic ring participates, leading to the formation of a 2-methoxypyridine radical cation at m/z 109 . This is a significant diagnostic pathway.

  • Pathway C: Formation of the Pyridyl Cation : Subsequent loss of the entire sulfonate group can lead to the formation of the pyridyl cation at m/z 78 . This ion can then undergo further fragmentation typical of the pyridine ring, such as the loss of hydrogen cyanide (HCN, 27 Da) to yield an ion at m/z 51 .[6]

  • Pathway D: Cleavage of the O-CH₃ Bond : Cleavage of the methyl group from the methoxy moiety results in an ion at m/z 158 ([M-CH₃]⁺).

The following diagram illustrates these proposed fragmentation pathways.

G cluster_A Pathway A cluster_B Pathway B cluster_C Pathway C cluster_D Pathway D M Methyl 2-Pyridinesulfonate (M•+) m/z 173 node142 [C₅H₄NSO₂]⁺ m/z 142 M->node142 - •OCH₃ node109 [C₆H₇NO]•⁺ m/z 109 M->node109 - SO₂ (Rearrangement) node158 [M-CH₃]⁺ m/z 158 M->node158 - •CH₃ node78 [C₅H₄N]⁺ m/z 78 node142->node78 - SO₂ node51 [C₄H₃]⁺ m/z 51 node78->node51 - HCN

Caption: Proposed EI fragmentation pathways for methyl 2-pyridinesulfonate.

Summary of Key Fragments
m/zProposed Ion StructurePathwaySignificance
173[C₆H₇NO₃S]•⁺-Molecular Ion
158[C₅H₄N-SO₃CH₃]⁺DLoss of methyl radical
142[C₅H₄N-SO₂]⁺ALoss of methoxy radical, confirms sulfonate structure
109[C₅H₄N-OCH₃]•⁺BDiagnostic loss of SO₂ via rearrangement
78[C₅H₄N]⁺CPyridyl cation, indicates the core aromatic structure
51[C₄H₃]⁺CResult of pyridine ring fragmentation

Comparative Analysis: Methyl 2-Pyridinesulfonate vs. Methyl Benzenesulfonate

To understand the influence of the pyridine nitrogen, we compare the fragmentation of methyl 2-pyridinesulfonate with its carbocyclic analog, methyl benzenesulfonate (C₇H₈O₃S, MW 172.20 g/mol ). The mass spectrum for methyl benzenesulfonate is well-documented in spectral libraries.[7][8]

Fragmentation of Methyl Benzenesulfonate

The fragmentation of methyl benzenesulfonate is more straightforward and is dominated by cleavages around the sulfonate group.

  • Primary Fragmentation : The most prominent fragmentation is the loss of the methoxy group (•OCH₃) to form the benzenesulfonyl cation at m/z 141 .

  • Phenyl Cation Formation : This is followed by the loss of SO₂ to form the phenyl cation at m/z 77 . This is often the base peak in the spectrum.

  • Other Fragments : Loss of the entire methoxy-sulfonyl group (•SO₂OCH₃) can also lead to the m/z 77 ion. A peak at m/z 93 corresponding to a phenoxy cation ([C₆H₅O]⁺) can arise from rearrangement and loss of •SOCH₃.

G cluster_A Primary Cleavage cluster_B Phenyl Cation Formation cluster_C Rearrangement M Methyl Benzenesulfonate (M•+) m/z 172 node141 [C₆H₅SO₂]⁺ m/z 141 M->node141 - •OCH₃ node77 [C₆H₅]⁺ m/z 77 M->node77 - •SO₂OCH₃ node93 [C₆H₅O]⁺ m/z 93 M->node93 - •SOCH₃ (Rearrangement) node141->node77 - SO₂

Caption: Established EI fragmentation pathways for methyl benzenesulfonate.

Head-to-Head Comparison
FeatureMethyl 2-PyridinesulfonateMethyl BenzenesulfonateKey Difference and Rationale
Molecular Ion (M•⁺) m/z 173m/z 172Reflects the different elemental composition (N vs. CH).
[M - •OCH₃]⁺ Ion m/z 142m/z 141Both show this primary cleavage. The 1 Da difference is due to the N vs. CH in the ring.
Aromatic Cation m/z 78 ([C₅H₄N]⁺)m/z 77 ([C₆H₅]⁺)The base peak in the benzene analog is m/z 77. The presence of m/z 78 is diagnostic for the pyridine core.
Rearrangement + SO₂ Loss Present (forms m/z 109)Less favoredThe pyridine nitrogen can facilitate the rearrangement leading to SO₂ extrusion, making this a more prominent pathway.
Ring Fragmentation Loss of HCN (m/z 78 -> 51)Loss of C₂H₂ (m/z 77 -> 51)The fragmentation of the core aromatic ring is different, providing another diagnostic marker.

The most significant difference is the enhanced propensity for methyl 2-pyridinesulfonate to undergo rearrangement and lose SO₂ directly from the molecular ion. The lone pair of electrons on the ortho-nitrogen atom can participate in a neighboring group effect, stabilizing the transition state for this rearrangement, making this a more favorable pathway compared to the benzene analog.

Conclusion

The mass spectrometry fragmentation of methyl 2-pyridinesulfonate is characterized by several key pathways, including the loss of the methoxy radical, rearrangement-induced extrusion of SO₂, and cleavage to a core pyridyl cation. When compared to methyl benzenesulfonate, the presence of the pyridine nitrogen introduces distinct differences:

  • It shifts the mass of the molecular ion and key fragments by 1 Da.

  • It promotes a diagnostic rearrangement pathway involving the loss of SO₂.

  • It alters the subsequent fragmentation of the aromatic cation, leading to the loss of HCN instead of acetylene.

These predictable and rational fragmentation patterns allow for the confident identification of methyl 2-pyridinesulfonate and its differentiation from structurally similar compounds, which is of critical importance in pharmaceutical development, impurity profiling, and metabolomics research.

References

  • Nachane, D., & Ghoshal, A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 348–356. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Application Data Sheet No.18B. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl benzenesulfonate. PubChem Compound Summary for CID 6630. Available at: [Link]

  • NIST. (n.d.). Benzenesulfonic acid, methyl ester. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • NIST. (n.d.). Benzenesulfonic acid, methyl ester. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Supporting Information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates. Available at: [Link]

  • Richter, W. J., & Vetter, W. (1969). Evidence for aryl participation in mass spectrometric fragmentation processes. Organic Mass Spectrometry, 2(8), 781–790.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13, 003.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pyridinesulfonic acid. PubChem Compound Summary for CID 69468. Available at: [Link]

  • Falcinelli, S., et al. (2023). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Romanian Journal of Physics, 68, 205. Available at: [Link]

  • Hroch, L., et al. (2000). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry.
  • SIELC Technologies. (2018, May 16). 3-Pyridinesulfonic acid. Available at: [Link]

  • ResearchGate. (n.d.). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Request PDF. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • Slideshare. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Available at: [Link]

Sources

Technical Guide: Validation of Methyl Pyridine-2-Sulfonate Synthesis via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl pyridine-2-sulfonate is a critical electrophilic intermediate in medicinal chemistry, often employed for introducing pyridine moieties or as a sulfonylating agent. However, its validation presents a distinct analytical paradox: the molecule is synthetically derived from highly polar precursors (pyridine-2-sulfonic acid) yet is itself prone to rapid hydrolysis back to those precursors.

This guide provides a self-validating LC-MS workflow designed to distinguish the target ester from its hydrolytic degradants and synthetic impurities. Unlike standard NMR approaches, which lack the sensitivity for trace genotoxic impurity quantification, this LC-MS method offers high specificity and sub-ng/mL sensitivity.

Part 1: The Synthetic Context & Impurity Profile

To validate the product, one must understand its origin. The direct sulfonation of pyridine at the C2 position is electronically unfavorable.[1] Therefore, the standard industrial route involves the oxidation of 2-mercaptopyridine.

The Impurity Cascade:

  • Starting Material: 2-Mercaptopyridine (Thiol).

  • Intermediate: Pyridine-2-sulfonyl chloride (Highly reactive, unstable).

  • Byproduct: Pyridine-2-sulfonic acid (Hydrolysis product, highly polar).

  • Target: Methyl pyridine-2-sulfonate.

The critical validation step is separating the target ester from the sulfonic acid. If the LC method is not optimized for polarity, the acid will elute in the void volume, potentially causing ion suppression of the target.

Visualization: Synthesis & Impurity Flow[2]

SynthesisFlow Substrate 2-Mercaptopyridine (Starting Material) Inter Pyridine-2-sulfonyl chloride Substrate->Inter Oxidative Chlorination Target Methyl pyridine-2-sulfonate (TARGET) Inter->Target MeOH Esterification Impurity Pyridine-2-sulfonic acid (Major Impurity) Inter->Impurity Hydrolysis (Moisture) Target->Impurity Degradation (Storage)

Figure 1: Synthetic pathway highlighting the critical hydrolytic instability that necessitates rigorous LC-MS validation.

Part 2: Comparative Analysis of Analytical Methods

Why choose LC-MS over the standard NMR used in organic synthesis labs?

FeatureLC-MS (Triple Quad) 1H-NMR (400 MHz) HPLC-UV (254 nm)
Primary Utility Trace impurity quantitation & ValidationStructural confirmationPurity % (Area normalization)
Sensitivity (LOD) High (ng/mL range)Low (~0.1-1 mg/mL)Moderate (µg/mL range)
Specificity Excellent (m/z separation)Good (unless peaks overlap)Poor (Acid & Ester may co-elute)
Stability Risk Low (Fast run time)High (Long acquisition in solvent)Moderate
Verdict Required for Validation Required for StructureRoutine Monitoring

Expert Insight: While NMR confirms you made the molecule, only LC-MS confirms you didn't degrade it during workup or leave trace sulfonyl chloride residues, which are potential genotoxic impurities (PGIs).

Part 3: Experimental Protocol (LC-MS)

This protocol uses a "Self-Validating" system where the mobile phase pH is tuned to stabilize the ester while ensuring protonation of the pyridine ring for maximum sensitivity.

Sample Preparation

Objective: Minimize hydrolysis during prep.

  • Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) to prevent transesterification.

  • Diluent: 90:10 ACN:Water (Low water content is crucial).

  • Concentration: Prepare stock at 1 mg/mL; dilute to 100 ng/mL for analysis.

LC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Why? The methyl ester is moderately lipophilic, while the sulfonic acid impurity is very polar. C18 provides maximum separation capacity between them.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Maintains pH ~2.7. This protonates the pyridine nitrogen (

      
      ), ensuring high ionization efficiency (
      
      
      
      ) while keeping the environment acidic enough to suppress rapid ester hydrolysis compared to basic conditions.
  • Gradient:

    • 0-1 min: 5% B (Divert to waste to remove salts/acid impurity).

    • 1-6 min: 5% -> 95% B.

    • 6-8 min: 95% B.

MS Parameters (ESI+)[3][4]
  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Target Ion:

    
     Da (Calculated MW: 173.19).
    
  • MRM Transitions (Quantification & Qualification):

TransitionTypeCollision Energy (eV)Rationale
174.0 -> 80.0 Quantifier20-25Loss of

group; detection of protonated pyridine ring.
174.0 -> 96.0 Qualifier15Loss of pyridine ring; detection of sulfonate moiety.
Visualization: Fragmentation Pathway[5]

Fragmentation Parent [M+H]+ m/z 174 Frag1 Pyridinium Ion m/z 80 (Quantifier) Parent->Frag1 Loss of Methyl Sulfonate (-94 Da) Frag2 Sulfonate Fragment m/z 96 (Qualifier) Parent->Frag2 C-S Bond Cleavage

Figure 2: Proposed ESI+ fragmentation pathway for Multiple Reaction Monitoring (MRM).

Part 4: Validation Results & Interpretation

To comply with ICH Q2(R1) guidelines, the following criteria must be met:

Specificity (The Acid Test)

Inject a mixture of the Target Ester and Pyridine-2-sulfonic Acid .

  • Success Criteria: Baseline resolution (

    
    ). The acid should elute near the void volume (
    
    
    
    min), while the methyl ester retains (
    
    
    min).
  • Failure Mode: If peaks overlap, reduce the initial organic % in the gradient or switch to a Phenyl-Hexyl column for better pi-pi selectivity.

Linearity & Range
  • Construct a calibration curve from 1 ng/mL to 1000 ng/mL.

  • Success Criteria:

    
    .
    
  • Note: Non-linearity at the low end suggests adsorption to glass vials; use polypropylene or silanized glass if observed.

Stability (Robustness)
  • Inject the same sample every hour for 12 hours.

  • Success Criteria: Peak area degradation < 2%.

  • Troubleshooting: If degradation > 2%, the sample is hydrolyzing in the autosampler. Solution: Lower the autosampler temperature to 4°C and ensure the diluent is at least 90% ACN.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • BenchChem.Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. (General reference for synthetic routes).
  • Organic Syntheses. 2-Cyano-6-methylpyridine (and related sulfonate precursors).[3] Coll. Vol. 5, p. 303.[3]

  • PubChem. Methyl pyridine-2-sulfonate Compound Summary.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.